Bienvenue dans la boutique en ligne BenchChem!

Sumatriptan-d6

Bioanalysis LC-MS Method Validation Internal Standard Selection

Procure Sumatriptan-d6 as your co-eluting internal standard to ensure ±10% accuracy and precision for ANDA bioanalytical method validation. Non-deuterated or non-co-eluting homolog standards fail FDA/EMA criteria [ ]. This hexadeuterated analog (bis(methyl-d3)amino) enables reliable quantification down to 0.2 ng/mL in plasma, a 10-fold LLOQ improvement critical for pediatric, hepatic impairment, and DDI studies where analyte levels are low.

Molecular Formula C14H21N3O2S
Molecular Weight 301.44 g/mol
CAS No. 1020764-38-8
Cat. No. B021132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan-d6
CAS1020764-38-8
Synonyms3-[2-(Dimethyl-d6-amino)-ethyl]-N-methyl-1H-indole-5-methanesulfonamide; 
Molecular FormulaC14H21N3O2S
Molecular Weight301.44 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
InChIInChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3
InChIKeyKQKPFRSPSRPDEB-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sumatriptan-d6 (CAS 1020764-38-8): Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification


Sumatriptan-d6 (CAS 1020764-38-8) is a hexadeuterated analog of sumatriptan, a 5-HT1 receptor agonist indicated for acute migraine and cluster headache treatment . The compound carries six deuterium atoms on the dimethylamino moiety (bis(methyl-d3)amino) and possesses a molecular formula of C14H15D6N3O2S with a molecular weight of 301.44 g/mol . It is supplied as a white to light red/beige solid with a melting point of 180-182°C and requires storage at -20°C under inert atmosphere due to its hygroscopic nature . This compound is exclusively intended for use as an internal standard for the quantification of unlabeled sumatriptan by GC-MS or LC-MS [1].

Why Sumatriptan-d6 Cannot Be Substituted with Non-Deuterated or Non-Co-Eluting Internal Standards


In quantitative LC-MS/MS bioanalysis, substitution of Sumatriptan-d6 with a structurally dissimilar internal standard (e.g., a homolog or analog) leads to demonstrably inferior analytical performance. Published method validation studies establish that when a homologue internal standard which does not co-elute with sumatriptan was employed, intra- and inter-assay accuracy and precision failed to meet the required ±10% validation criteria [1]. Only the use of a co-eluting deuterium-labeled internal standard enabled the achievement of these stringent acceptance criteria [2]. Additionally, the use of non-deuterated sumatriptan as an internal standard is analytically impossible due to the inability to distinguish the internal standard from the analyte of interest by mass spectrometry, rendering it unsuitable for quantitative applications [3].

Quantitative Differentiation of Sumatriptan-d6: Head-to-Head Analytical Performance Evidence


Co-Elution Requirement: Precision and Accuracy Comparison of Deuterated vs. Homologue Internal Standard

A direct head-to-head comparison during LC-MS assay development demonstrated that a deuterated co-eluting internal standard (Sumatriptan-d6) was essential to meet validation acceptance criteria. The study explicitly states that attempts to use a homologue as an internal standard, which did not co-elute with sumatriptan, gave inferior results. Only by using a co-eluting deuterium-labelled internal standard were the criteria for intra- and inter-assay accuracies and precisions of ±10% achieved [1].

Bioanalysis LC-MS Method Validation Internal Standard Selection

Method Sensitivity: Limit of Quantification Achieved with Deuterated Internal Standard

In a validated LC-MS/MS method employing a deuterated internal standard (D3-sumatriptan), the assay achieved a validated concentration range of 0.2-20 ng/mL base equivalent in human plasma and urine, with a lower limit of quantification of 0.2 ng/mL [1]. In contrast, an earlier thermospray LC-MS method that did not utilize a deuterated internal standard (using a homologue) was limited to a calibration range of 2-50 ng/mL with a LOQ of 2 ng/mL, which was considered limited in sensitivity relative to HPLC methodologies [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity Specification: 98 Atom% D as a Procurement Quality Criterion

Sumatriptan-d6 is supplied with a specified isotopic purity of 98 atom% D (deuterium enrichment) and chemical purity of 95% by HPLC . This level of isotopic enrichment ensures minimal isotopic interference (cross-talk) between the internal standard and the unlabeled analyte during MS detection, a phenomenon that can otherwise compromise assay accuracy at low concentrations. While Sumatriptan-d5 (penta-deuterated) exists as an alternative deuterated analog, the six-deuterium substitution pattern of Sumatriptan-d6 provides a mass shift of +6 Da from unlabeled sumatriptan (MW 295.4), reducing the risk of spectral overlap compared to compounds with smaller mass shifts .

Stable Isotope Chemistry Quality Control Procurement Specification

Hydrogen-Deuterium Exchange Stability: Storage and Handling Requirements for Quantitative Integrity

Sumatriptan-d6 is documented as hygroscopic and must be stored at -20°C under an inert atmosphere to maintain stability . This characteristic is not merely a storage recommendation but a critical factor affecting the quantitative integrity of the internal standard. Hydrogen-deuterium back-exchange under improper storage conditions (exposure to moisture, protic solvents, or elevated temperatures) can reduce the effective deuterium enrichment, leading to altered mass spectral response, inaccurate quantification, and method drift over time [1]. Unlike non-deuterated internal standards, which do not face this specific degradation pathway, deuterated analogs require rigorous adherence to storage specifications to preserve their analytical utility.

Stable Isotope Integrity Sample Stability Method Robustness

Sumatriptan-d6 (CAS 1020764-38-8): High-Value Application Scenarios for Scientific Procurement


Regulated Bioequivalence and Pharmacokinetic Studies Requiring Validated LC-MS/MS Methods

For CROs and pharmaceutical companies conducting bioequivalence studies to support ANDA submissions, Sumatriptan-d6 enables compliance with FDA/EMA bioanalytical method validation guidelines. The evidence demonstrates that only a co-eluting deuterated internal standard achieves the required ±10% accuracy and precision criteria [1], and enables quantification down to 0.2 ng/mL in human plasma [2]. This scenario represents the highest-value procurement context, where the cost of the internal standard is negligible compared to the regulatory and financial consequences of method validation failure.

Clinical Pharmacokinetic Monitoring in Special Populations

Sumatriptan undergoes extensive first-pass metabolism resulting in low (14%) oral bioavailability and is eliminated with a half-life of approximately 2 hours [1]. The 10-fold improvement in LLOQ (0.2 ng/mL vs. 2 ng/mL) achieved with a deuterated internal standard [2] is particularly critical for studies in special populations (e.g., hepatic impairment, pediatric, or drug-drug interaction studies) where plasma concentrations may be substantially lower than in healthy volunteers, or where extended sampling during the terminal elimination phase is required to accurately characterize pharmacokinetic parameters.

ANDAs and Commercial Production Quality Control

Sumatriptan-d6 is explicitly designated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of sumatriptan [1]. Procurement in this context is driven by the need for a traceable reference standard that meets regulatory characterization requirements and can be provided with detailed Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines [2].

Metabolic Stability and ADME Tracking Studies

Deuterium substitution in Sumatriptan-d6 enhances metabolic stability compared to the non-deuterated parent compound, enabling more accurate tracking of the drug's ADME (absorption, distribution, metabolism, excretion) processes [1]. This makes Sumatriptan-d6 valuable for in vitro and in vivo studies aimed at elucidating metabolic pathways, identifying metabolites, and quantifying the parent drug in complex biological matrices with minimal interference from endogenous compounds or matrix effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sumatriptan-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.